

Comparative Efficacy of Discontinued Alpha-1 Blockers: A Guide for Researchers

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Compound of Interest

Compound Name: *Upidosin*

Cat. No.: *B1683729*

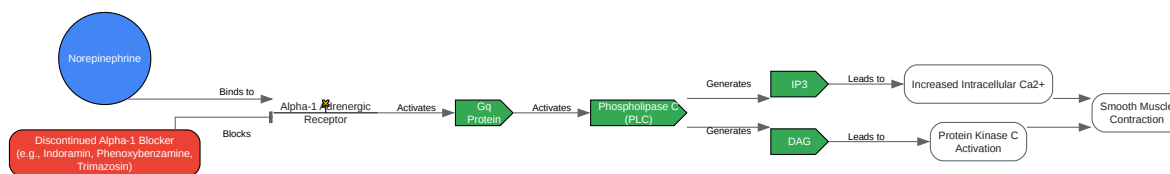
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A comprehensive review of the clinical performance of discontinued alpha-1 adrenergic receptor antagonists, including Indoramin, Phenoxybenzamine, and Trimazosin, is presented below. Despite extensive investigation, no significant clinical trial data or detailed experimental protocols for **Upidosin** could be retrieved, preventing its direct comparison. This guide, therefore, focuses on the available evidence for other notable discontinued agents in this class, providing researchers, scientists, and drug development professionals with a valuable comparative resource.

Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

Alpha-1 adrenergic receptor blockers, including the discontinued agents discussed in this guide, exert their therapeutic effects by selectively binding to and inhibiting alpha-1 adrenergic receptors. This action counteracts the effects of endogenous catecholamines like norepinephrine, leading to smooth muscle relaxation in blood vessels and the prostate. The subsequent vasodilation results in decreased peripheral resistance and a reduction in blood pressure, which is beneficial in the management of hypertension. In benign prostatic hyperplasia (BPH), the relaxation of smooth muscle in the prostate and bladder neck alleviates urinary obstruction and improves urinary flow.

Below is a diagram illustrating the signaling pathway of alpha-1 adrenergic receptors and the inhibitory action of alpha-1 blockers.



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Caption: Alpha-1 adrenergic receptor signaling pathway and antagonist action.

Efficacy in the Treatment of Hypertension

The following table summarizes the available clinical trial data for the antihypertensive effects of Indoramin and Trimazosin.

Drug	Study Population	Dosage	Key Efficacy Endpoints
Indoramin	33 patients with essential hypertension uncontrolled by previous therapy[1]	Titrated up to 150 mg/day	Blood Pressure Reduction:- Standing: 167/113 mmHg to 150.3/101.1 mmHg- Supine: 169.8/110.8 mmHg to 154.2/102.1 mmHg
27 patients with mild to moderate hypertension[2]	Mean dose of 158±9 mg/day	Blood Pressure Reduction:- Supine: Average fall of 16/6 mmHg- Standing: Average fall of 16/8 mmHg	
Trimazosin	26 male patients with mild essential hypertension[3]	Incremental doses up to 300 mg three times a day	Hemodynamic Changes:- Decreased arterial pressure and total peripheral resistance at higher dosages- No significant effect on plasma volume, plasma renin activity, plasma aldosterone, cardiac output, or heart rate
32 hypertensive patients not controlled by thiazides alone[4]	Not specified	Blood Pressure Reduction (vs. Placebo):- Supine: -12.3/10.9 mmHg (p < 0.001)- Standing: -11.7/-10.0 mmHg (p < 0.0001)	

Efficacy in the Treatment of Benign Prostatic Hyperplasia (BPH)

The following table presents the clinical trial data for the use of Indoramin and Phenoxybenzamine in managing the symptoms of BPH.

Drug	Study Population	Dosage	Key Efficacy Endpoints
Indoramin	121 patients with symptomatic BPH[5]	20 mg twice daily	Urinary Flow Rate:- Significant increase in mean peak flow rates compared to placebo (50% increase)
Phenoxybenzamine	Patients with benign prostatic obstruction	Not specified	Urodynamic Changes:- Statistically significant improvement in both peak and mean urinary flow rates- Significant reduction in diurnal and nocturnal frequency
Men with BPH	Not specified	Symptom Relief:- Superior to placebo in relieving Lower Urinary Tract Symptoms (LUTS) and increasing peak flow rate	

Experimental Protocols

General Clinical Trial Workflow for Alpha-1 Blocker Efficacy

The clinical trials assessing the efficacy of these discontinued alpha-1 blockers generally followed a standard workflow. The diagram below illustrates a typical experimental design for such studies.



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Caption: Generalized experimental workflow for alpha-1 blocker clinical trials.

Detailed Methodologies from Cited Experiments

- **Indoramin in Hypertension:** In an open-label study, 33 patients with essential hypertension, whose blood pressure was not controlled by previous treatments, were administered Indoramin in addition to their existing therapy. The dosage of Indoramin was titrated up to a maximum of 150 mg per day or until the target blood pressure was achieved (diastolic blood pressure < 90 mmHg or a reduction of 15 mmHg). Patients were then monitored for an additional four weeks. Blood pressure was measured in both standing and supine positions.
- **Indoramin in Benign Prostatic Hypertrophy:** A double-blind, parallel-group, multicenter study was conducted with 139 patients experiencing bladder outflow obstruction due to BPH. After exclusions, 121 patients were analyzed. Patients were randomized to receive either Indoramin 20 mg twice daily, 20 mg at night, or a placebo for eight weeks. The primary efficacy endpoint was the change in mean peak urinary flow rates.
- **Phenoxybenzamine for Pheochromocytoma:** In a randomized controlled open-label trial, patients diagnosed with benign pheochromocytoma were preoperatively treated with either phenoxybenzamine or doxazosin. The primary endpoint was the percentage of intraoperative time that blood pressure was outside a predefined target range. Patients monitored their blood pressure and pulse rate at home, and a standardized protocol for intraoperative hemodynamic management was followed. A common protocol involves starting with oral phenoxybenzamine and titrating the dose to achieve normotension. In some cases, patients are switched to intravenous administration prior to surgery.
- **Trimazosin in Hypertension:** A double-blind study involved 32 hypertensive patients whose blood pressure was not adequately controlled with thiazide diuretics alone. Following a 4-week baseline period on a thiazide, patients were randomly assigned to receive either trimazosin or a placebo in addition to their diuretic. Blood pressure was measured in both supine and standing positions to assess the antihypertensive response. Another long-term study in 26 male patients with mild essential hypertension involved a 2-week single-blind placebo period, followed by randomization to either trimazosin or placebo for 8 weeks. Trimazosin was administered in incremental doses. Hemodynamic parameters, including arterial pressure, heart rate, plasma volume, plasma renin activity, plasma aldosterone, and cardiac output, were measured.

Conclusion

While a direct comparative analysis of **Upidosin** remains elusive due to the absence of available clinical data, this guide provides a comprehensive overview of the efficacy and experimental methodologies for other discontinued alpha-1 blockers, namely Indoramin, Phenoxybenzamine, and Trimazosin. The presented data and protocols offer valuable insights for researchers and professionals in the field of drug development, facilitating a better understanding of the clinical performance of this class of compounds for the treatment of hypertension and benign prostatic hyperplasia. Further research into the history and development of **Upidosin** may be warranted to uncover any existing, albeit not widely disseminated, clinical information.

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